2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile
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Overview
Description
2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile is a heterocyclic aromatic compound belonging to the triazine family. It has a molecular formula of C5H2Cl2N4 and a molecular weight of 189. This compound is known for its versatility in various scientific research applications, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile involves several synthetic routes. One common method is the cyclization of 1,2,4-triazine derivatives with chloroacetaldehyde or its dimethyl acetal. This reaction typically occurs under microwave-assisted, solid-phase, or metal-based conditions.
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent one-pot reactions, which are efficient and cost-effective. These methods are designed to maximize yield and minimize waste, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile undergoes various types of chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of an electrophile to the compound.
Nucleophilic Displacement: This reaction involves the replacement of a leaving group by a nucleophile.
Intramolecular Cyclization: This reaction involves the formation of a ring structure within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include trans-cyclooctenes and nucleophilic agents. The reaction conditions often involve specific temperatures and solvents to optimize the reaction rate and yield.
Major Products Formed
The major products formed from these reactions vary depending on the specific reagents and conditions used. For example, the interaction with nucleophilic agents can lead to the formation of various derivatives with unique chemical properties.
Scientific Research Applications
2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(1,3-thiazol-4-yl)acetic acid
- 2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid
- 2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid
Uniqueness
Compared to these similar compounds, 2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile is unique due to its specific chemical structure and reactivity. Its ability to undergo a wide range of chemical reactions and its versatility in various scientific research applications make it a valuable compound in the field of chemistry and beyond.
Properties
Molecular Formula |
C6HCl2N5 |
---|---|
Molecular Weight |
214.01 g/mol |
IUPAC Name |
2,4-dichloroimidazo[2,1-f][1,2,4]triazine-7-carbonitrile |
InChI |
InChI=1S/C6HCl2N5/c7-4-5-10-2-3(1-9)13(5)12-6(8)11-4/h2H |
InChI Key |
ZZVXUUSBZIQEIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=N1)C(=NC(=N2)Cl)Cl)C#N |
Origin of Product |
United States |
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